molecular formula C22H22N4O4S B3203046 N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide CAS No. 1021226-44-7

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

Cat. No.: B3203046
CAS No.: 1021226-44-7
M. Wt: 438.5 g/mol
InChI Key: BQWLVBVGLGNCMH-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a thioether-linked 2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl group and a 4-methylbenzamide moiety. While direct pharmacological data are unavailable in the provided evidence, structural analogs highlight its synthetic and physicochemical relevance .

Properties

IUPAC Name

N-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-4-6-15(7-5-14)22(28)24-19-10-11-21(26-25-19)31-13-20(27)23-16-8-9-17(29-2)18(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWLVBVGLGNCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyridazine ring and subsequent modifications to introduce the various functional groups. The detailed synthetic pathway can be complex and may vary depending on the specific methodologies employed by researchers.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzamide moieties have shown promising results in inhibiting cell proliferation in various cancer cell lines. In a study involving related benzamide derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 and MDA-MB 231. The results demonstrated that certain analogs displayed submicromolar potency, indicating strong anticancer potential .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression. For example, molecular docking studies suggest that benzamide derivatives can effectively bind to targets like RET kinase, which is involved in various oncogenic signaling pathways. Compounds similar to this compound have been shown to inhibit RET kinase activity both at the molecular and cellular levels .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy groups) on the phenyl ring enhances activity by improving solubility and binding affinity.
  • Functional Group Positioning : The positioning of functional groups significantly affects the compound's ability to interact with biological targets. For example, variations in the para and meta positions of substituents can lead to different potency profiles .
  • Linker Variability : Modifying the linker between the pyridazine and benzamide portions can alter pharmacokinetic properties and overall efficacy.

Case Studies

  • In Vivo Studies : In vivo studies on similar compounds have demonstrated antitumor effects in xenograft models, where treated groups showed reduced tumor growth compared to control groups. These studies provide evidence for the potential therapeutic application of this compound in oncology .
  • Clinical Trials : Although specific clinical trials for this exact compound may be limited, related benzamide derivatives have undergone various phases of clinical testing, showcasing their potential as effective anticancer agents with manageable safety profiles .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of approximately 340.4 g/mol. Its structure features a pyridazine ring, which is known for its biological activity, along with a dimethoxyphenyl group that enhances its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds exhibit notable anticancer properties. For example, studies on related compounds suggest that modifications at specific positions on the phenyl ring can significantly enhance cytotoxicity against multidrug-resistant (MDR) cancer cells. The introduction of methoxy groups has been shown to improve the potency of these compounds, making them promising candidates for further development in cancer therapy .

CompoundStructureCytotoxicity (IC50)
CXL017CXL017 Structure0.63 µM (submicromolar potency)
CXL018CXL018 Structure1.62 µM

Antimicrobial Properties

The structural features of N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide may also confer antimicrobial activity. Compounds with similar frameworks have been reported to exhibit effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that:

  • Hydrophilicity : The presence of hydrophilic groups at certain positions can enhance interaction with biological targets.
  • Substituent Size : Smaller substituents at the para position are preferred for maintaining activity, while larger groups can lead to decreased potency.

This knowledge allows researchers to design analogs with improved therapeutic profiles.

In Vitro Studies

A series of in vitro studies demonstrated the cytotoxic effects of this compound on various cancer cell lines, including HL60 (human leukemia cells). The results indicated a dose-dependent response, with significant cell death observed at concentrations as low as 0.63 µM .

In Vivo Efficacy

Further investigations into animal models have shown that compounds similar to this compound can effectively inhibit tumor growth without substantial toxicity to normal tissues . This highlights its potential as a viable therapeutic agent.

Comparison with Similar Compounds

Structural Features

Target Compound:
  • Core : Pyridazine
  • Substituents: Thioether-linked 2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl group. 4-Methylbenzamide at the 3-position.
Analogs:

Pyrimidin-4(3H)-one Derivatives (e.g., 2d, 2e from ) :

  • Core : Pyrimidin-4(3H)-one.
  • Substituents :

  • Thioether-linked 2-(nitrophenyl)-2-oxoethyl groups.
  • Substituted phenylamino groups (e.g., p-tolyl, 4-methoxyphenyl). Key Difference: Pyrimidinone core vs. pyridazine; nitro groups (electron-withdrawing) vs. methoxy (electron-donating) .

Dihydropyridine Derivatives () :

  • Core : 1,4-Dihydropyridine.
  • Substituents :

  • Thioether-linked 2-(4-bromo/methoxyphenyl)-2-oxoethyl groups.
  • Cyanofuryl and methoxyphenyl carboxamide groups. Key Difference: Reduced aromaticity in the core vs. pyridazine; bromo/methoxy substituents influence lipophilicity .

Pyridazine/Triazolopyridazine Derivatives () :

  • Examples :

  • 878065-05-5: Pyridazine with thio-linked hydroxamic acid and benzyl groups.
  • 894061-16-6: Triazolopyridazine with pyridyl substituents.
    • Key Difference : Triazole-fused systems vs. simple pyridazine; hydroxamic acid moiety enhances metal-binding capacity .

Physicochemical Properties

Compound m.p. (°C) HRMS (Observed) Substituent Effects
Target Compound N/A N/A 3,4-Dimethoxy: ↑ solubility vs. nitro groups
2d (Pyrimidinone) 227.6–228.6 397.0986 4-Nitrophenyl: ↑ crystallinity
2e (Pyrimidinone) 217.1–217.3 413.0951 3-Nitrophenyl: moderate polarity
AZ257 (Dihydropyridine) N/A N/A 4-Bromophenyl: ↑ molecular weight
  • The 3,4-dimethoxy groups in the target compound may enhance aqueous solubility compared to nitro-substituted analogs, though melting points are unavailable for direct comparison .

Q & A

Q. What synthetic strategies are recommended for preparing N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide?

The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Functionalization of the pyridazine core with a thioether linkage (e.g., coupling 6-mercaptopyridazine derivatives with bromoacetamide intermediates).
  • Step 2 : Introduction of the 3,4-dimethoxyphenylamino group via nucleophilic substitution or amide coupling.
  • Step 3 : Final benzamide formation using 4-methylbenzoyl chloride under anhydrous conditions with a base like triethylamine .
    Key considerations : Optimize reaction temperatures (e.g., 0–25°C for amide bond formation) and use inert atmospheres to prevent oxidation of the thioether group.

Q. How can structural confirmation be achieved for this compound?

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify connectivity, especially the thioether (-S-), amide (-CONH-), and methoxy (-OCH3_3) groups.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+^+ for C23_{23}H25_{25}N4_4O4_4S).
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm planarity of the pyridazine ring .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., HCV NS5B polymerase inhibition, as seen in pyridazinone derivatives ).
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Solubility and stability : Perform HPLC-UV analysis in PBS (pH 7.4) to determine aqueous solubility and degradation kinetics .

Advanced Research Questions

Q. How can computational methods aid in understanding this compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Focus on interactions between the 3,4-dimethoxyphenyl group and hydrophobic pockets.
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess conformational stability of the thioether linkage under physiological conditions .

Q. How should contradictory data in biological activity be resolved?

  • Case example : If cytotoxicity varies between cell lines, conduct:
    • Dose-response curves : Confirm IC50_{50} consistency across replicates.
    • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets.
    • Metabolite analysis : LC-MS/MS to check for in situ degradation products interfering with assays .

Q. What strategies optimize metabolic stability without compromising potency?

  • Structural modifications : Replace metabolically labile groups (e.g., methylbenzamide → trifluoromethylbenzamide for enhanced stability ).
  • Isotope labeling : Use 3H^3H- or 14C^{14}C-labeled compound in microsomal stability assays to track metabolic pathways.
  • Prodrug design : Mask polar groups (e.g., amide → ester) to improve bioavailability .

Q. How can synthetic byproducts be minimized during scale-up?

  • Process optimization : Use continuous flow reactors for precise temperature control during exothermic steps (e.g., benzoylation).
  • Purification : Employ preparative HPLC with C18 columns to separate thioether oxidation byproducts (e.g., sulfoxide derivatives) .

Q. What analytical techniques validate compound purity for in vivo studies?

  • HPLC-DAD/MS : Ensure >95% purity with gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid).
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Residual solvent testing : GC-MS to detect traces of dichloromethane or DMF .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers?

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance dissolution while maintaining cell viability.
  • Nanoformulation : Prepare liposomal or cyclodextrin complexes for improved delivery .

Q. What steps ensure reproducibility in multi-step syntheses?

  • Strict stoichiometry : Use automated syringe pumps for slow reagent addition in sensitive steps (e.g., amide coupling).
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

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